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Cat. No.: B1338969 Get Quote

Welcome to the technical support center for the purification of Locked Nucleic Acid (LNA®)-

containing oligonucleotides. This resource provides detailed guidance, troubleshooting, and

answers to frequently asked questions to help researchers, scientists, and drug development

professionals achieve high-purity LNA® oligonucleotides for their demanding applications.

Frequently Asked Questions (FAQs)
Q1: Why is purification of LNA®-containing oligonucleotides necessary?

A: Purification is crucial to remove impurities generated during chemical synthesis.[1][2] The

primary impurities are truncated sequences (n-1, n-2, etc.), often called "shortmers," which

result from incomplete coupling at each synthesis cycle.[1][3] Other by-products from cleavage

and deprotection steps can also be present.[1] For sensitive applications like antisense

inhibition, single nucleotide discrimination, diagnostics, or therapeutics, the presence of these

impurities can lead to reduced specificity, lower efficiency, non-specific binding, and inaccurate

experimental results.[4][5][6]

Q2: Which purification techniques are suitable for LNA®-containing oligonucleotides?

A: LNA®-containing oligonucleotides can be purified using the same methods as standard DNA

or RNA oligonucleotides.[7] The most common and effective techniques are:

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This is a highly

recommended method for LNA® oligonucleotides as it separates molecules based on the
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charge of the phosphate backbone, providing excellent resolution.[7][8] It is particularly

effective for separating phosphothiolate, LNA, and other modified oligonucleotides.[8]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique

separates oligonucleotides based on hydrophobicity.[1][6] It is very effective for

oligonucleotides containing hydrophobic modifications, such as fluorescent dyes.[1][9]

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides by size,

charge, and conformation, offering excellent resolution and purity levels of 95–99%.[3][9] It is

the preferred method for purifying very long oligonucleotides (>60 bases).[4][5][9]

Q3: How do I choose the best purification method for my specific LNA® oligonucleotide?

A: The choice depends on several factors, including the length of the oligonucleotide, the

presence of other modifications, the required purity level, and the intended application.

For short to medium-length LNA® oligos (<50 bases) requiring high purity for applications

like antisense or siRNA, AEX-HPLC is often the best choice due to its high resolution.[1][8]

For LNA® oligos with hydrophobic labels (e.g., fluorophores), RP-HPLC provides excellent

separation.[1][9]

For long LNA® oligos (>60 bases) or when the highest possible purity is needed, PAGE

purification is recommended.[4][5]

Q4: What purity level can I expect from different purification methods?

A: Expected purity levels vary by method. Standard RP-HPLC typically achieves >85% purity.

[1][4] PAGE purification can routinely yield purities greater than 90%, and often ≥95%.[3][10]

[11] Anion-exchange HPLC can also achieve purities over 95%.[7][8] It is important to note that

purity can decline with increasing oligonucleotide length.[3]

Q5: My LNA® oligonucleotide will be used in living cells. Are there any special considerations?

A: Yes. If using RP-HPLC, be aware that it often employs ion-pairing reagents like

triethylammonium acetate (TEAA), which can be toxic to cells.[8] A subsequent salt exchange

step is necessary to replace the toxic salt with a cell-friendly sodium salt.[4][8] Oligonucleotides
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purified by AEX-HPLC are typically eluted in a sodium salt form, making them ready for use in

cellular applications.[8]

Troubleshooting Guide
This guide addresses common issues encountered during the purification of LNA®-containing

oligonucleotides.
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Problem Potential Cause(s) Recommended Solution(s)

Low Purity / Co-elution of

Impurities

1. Inappropriate Purification

Method: The selected method

may not have sufficient

resolution for the oligo's length

or sequence complexity.[1][9]2.

Secondary Structures: LNA®

modifications can enhance the

formation of stable secondary

structures (e.g., hairpins),

which can cause peak

broadening or splitting in

HPLC.[12]3. Suboptimal HPLC

Conditions: The gradient,

mobile phase composition, or

temperature may not be

optimized for the specific

oligonucleotide.

1. Switch Purification Method:

If using RP-HPLC for a long

oligo (>50 bases), consider

switching to PAGE or AEX-

HPLC for better resolution.[5]

[9]2. Disrupt Secondary

Structures: For HPLC, use a

highly alkaline mobile phase

(pH > 11) or elevated

temperatures to disrupt

hydrogen bonds and eliminate

secondary structures. AEX-

HPLC is well-suited for this as

it can tolerate high pH.[1][12]3.

Optimize HPLC Method: Adjust

the salt or organic solvent

gradient to improve separation.

For complex purifications,

consider a dual purification

approach (e.g., AEX-HPLC

followed by RP-HPLC).[1]

Low Yield 1. Poor Synthesis Efficiency:

The crude oligonucleotide may

have a low percentage of full-

length product to begin with,

especially for long sequences.

[13]2. Sample Loss During

Extraction (PAGE): Extracting

the oligonucleotide from the

polyacrylamide gel is a

complex procedure that can

lead to significant product loss.

[3][9]3. Non-specific Binding

(SPE): Oligonucleotides can

be lost due to irreversible

1. Verify Synthesis Quality:

Analyze the crude product

before purification to set

realistic yield expectations.2.

Optimize Gel Extraction:

Ensure complete elution from

the gel slice and minimize

transfer steps. Consider using

commercially available kits

designed for oligo extraction

from PAGE gels.3. Optimize

SPE Protocol: Ensure proper

conditioning and equilibration

of the cartridge. Adjust wash
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binding to the solid-phase

extraction cartridge, especially

if the protocol is not optimized.

[14][15]

and elution buffer composition

and volumes to maximize

recovery.[14]

Broad or Tailing Peaks in

HPLC

1. Column Overloading:

Injecting too much sample can

exceed the column's capacity,

leading to poor peak shape.

[16]2. Secondary Structures:

As mentioned above, self-

complementarity can cause

multiple conformations that

elute differently.[12]3. Column

Degradation: The stationary

phase of the HPLC column

may be degrading, especially if

used with harsh mobile

phases.

1. Reduce Sample Load:

Perform a loading study to

determine the optimal sample

amount for your column size.

For preparative scales, use a

larger column.[13][16]2. Use

Denaturing Conditions:

Increase the column

temperature or use a high-pH

mobile phase.[12][17]3. Use a

New Column: Replace the

column if performance

continues to degrade after

standard cleaning and

regeneration procedures.

Inconsistent Results Between

Batches

1. Variability in Synthesis:

Inconsistent coupling efficiency

during synthesis will lead to

different impurity profiles in the

crude material.[18]2. Manual

SPE Inconsistency: Manual

control of flow rates during

solid-phase extraction can

introduce variability and lead to

inconsistent recovery.[14]3.

Mobile Phase Preparation:

Minor variations in the pH or

composition of HPLC buffers

can affect retention times and

resolution.

1. Standardize Synthesis

Protocol: Ensure synthesis

protocols are tightly controlled

and monitored.2. Automate

SPE: Use a semi-automated

positive pressure manifold for

SPE to ensure consistent flow

rates and reduce manual error.

[14]3. Prepare Fresh Buffers:

Prepare mobile phases fresh

and from high-purity reagents.

Always verify the pH before

use.
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Data Presentation: Comparison of Purification
Techniques
The following table summarizes the key characteristics of the primary purification methods for

LNA®-containing oligonucleotides.
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Technique
Principle of

Separation

Typical

Purity

Recommend

ed Oligo

Length

Key

Advantages

Key

Limitations

AEX-HPLC

Anionic

Charge

(Phosphate

Backbone)

>95%[7][8]
Up to 80

bases[8]

Excellent

resolution for

LNA® oligos;

product is in

a cell-friendly

salt form.[8]

Resolution

decreases for

very long

oligos.[1]

RP-HPLC
Hydrophobicit

y
>85%[1][4]

< 50 bases[1]

[9]

Excellent for

oligos with

hydrophobic

labels; good

for large-

scale

purification.

[1][9]

Resolution

decreases

with oligo

length; may

require

desalting for

cellular use.

[8][9]

PAGE
Size, Charge,

Conformation
≥95%[3]

>60 bases[4]

[5]

Gold

standard for

long oligos;

excellent

resolution

provides very

high purity.[9]

[11]

Lower yield

due to

complex

extraction;

time-

consuming.

[9][11]

Solid-Phase

Extraction

(SPE)

Hydrophobicit

y (Reversed-

Phase)

Moderate < 50 bases

Fast and

suitable for

high-

throughput

purification;

removes

truncated

sequences.

[2][19]

Lower

resolution

than HPLC;

purity may

not be

sufficient for

demanding

applications.

[20]
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Visualizations: Workflows and Decision Logic
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Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC)
This protocol is ideal for purifying LNA®-containing oligonucleotides up to 80 bases in length,

providing high resolution and purity.[8]

Equipment and Materials:
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HPLC system with a gradient pump and UV detector

Anion-exchange column (e.g., quaternary ammonium stationary phase)

Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

Crude LNA® oligonucleotide dissolved in RNase-free water

Methodology:

1. Column Equilibration: Equilibrate the AEX column with 100% Mobile Phase A until a stable

baseline is achieved.

2. Sample Injection: Inject the dissolved crude oligonucleotide onto the column. The

negatively charged phosphate backbone will bind to the positively charged stationary

phase.[8]

3. Elution: Apply a linear gradient of increasing salt concentration by mixing Mobile Phase B

into Mobile Phase A. A typical gradient might be 0-70% B over 30-40 minutes.

4. Detection: Monitor the elution profile at 260 nm. The full-length product should elute as the

major peak at a higher salt concentration than the shorter failure sequences.

5. Fraction Collection: Collect the peak corresponding to the full-length LNA®

oligonucleotide.

6. Post-Processing: Desalt the collected fraction using a suitable method like size-exclusion

chromatography or ethanol precipitation to remove the high concentration of salt.

Protocol 2: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
This protocol is effective for purifying oligonucleotides up to 50 bases, especially those

containing hydrophobic modifications.

Equipment and Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC system with a gradient pump and UV detector

C18 reverse-phase column

Mobile Phase A: Ion-pairing buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH

7.0)

Mobile Phase B: 50% Acetonitrile in Mobile Phase A

Crude LNA® oligonucleotide dissolved in RNase-free water

Methodology:

1. Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase

B (e.g., 5-10%) in Mobile Phase A until the baseline is stable.

2. Sample Injection: Inject the dissolved crude oligonucleotide.

3. Elution: Apply a linear gradient of increasing acetonitrile concentration. A typical gradient

might be 10-60% B over 30 minutes. The full-length product, being more hydrophobic than

failure sequences, will elute later.

4. Detection: Monitor the elution at 260 nm.

5. Fraction Collection: Collect the main peak corresponding to the purified product.

6. Post-Processing: Lyophilize the collected fraction to remove the volatile TEAA buffer. If the

oligo is for cellular use, perform a sodium salt exchange to remove any residual TEAA,

which is toxic to cells.[8]

Protocol 3: Denaturing Polyacrylamide Gel
Electrophoresis (PAGE)
PAGE is the method of choice for obtaining very high purity, especially for oligonucleotides

longer than 60 bases.[5]

Equipment and Materials:
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Vertical gel electrophoresis unit

High-percentage (e.g., 10-20%) denaturing polyacrylamide gel containing 7-8 M urea

TBE Buffer (Tris/Borate/EDTA)

Gel loading buffer containing formamide and a tracking dye

UV shadowing equipment or fluorescent plate for visualization

Crude LNA® oligonucleotide

Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

Methodology:

1. Sample Preparation: Resuspend the crude oligonucleotide in the gel loading buffer. Heat

at 95°C for 3-5 minutes to denature, then snap-cool on ice.

2. Gel Electrophoresis: Load the sample onto the denaturing PAGE gel and run the gel in

TBE buffer until the tracking dye has migrated to the desired position.

3. Band Visualization: Visualize the oligonucleotide bands using UV shadowing. The highest,

most intense band should correspond to the full-length product.

4. Excision: Carefully excise the gel slice containing the full-length product band with a clean

scalpel.

5. Elution: Crush the excised gel slice and incubate it overnight in elution buffer at 37°C with

shaking. This allows the oligonucleotide to diffuse out of the gel matrix.

6. Purification from Gel Matrix: Separate the eluate from the gel fragments by centrifugation

through a filter.

7. Desalting: Precipitate the oligonucleotide from the eluate using ethanol or perform buffer

exchange to remove salts and residual acrylamide.

Troubleshooting & Optimization
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8. Final Steps: Resuspend the purified LNA® oligonucleotide pellet in RNase-free water and

quantify its concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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